molecular formula C29H43N7O5 B1666242 AZD8848 CAS No. 866269-28-5

AZD8848

Numéro de catalogue: B1666242
Numéro CAS: 866269-28-5
Poids moléculaire: 569.7 g/mol
Clé InChI: FEFIBEHSXLKJGI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

AZD-8848 est un médicament à petite molécule développé par AstraZeneca Pharmaceuticals Co., Ltd. Il s'agit d'un agoniste sélectif du récepteur 7 de type Toll (TLR7), qui joue un rôle crucial dans le système immunitaire inné. Ce composé a été étudié pour ses applications thérapeutiques potentielles dans les maladies du système immunitaire, les maladies infectieuses et les maladies otorhinolaryngologiques .

Méthodes De Préparation

La voie de synthèse de l'AZD-8848 implique plusieurs étapes, commençant par la préparation d'intermédiaires clésLe produit final est obtenu par estérification avec l'acétate de méthyle . Les méthodes de production industrielle impliquent généralement l'optimisation des conditions de réaction pour garantir un rendement élevé et une pureté élevée, telles que le contrôle de la température, du pH et du temps de réaction.

Analyse Des Réactions Chimiques

Metabolic Hydrolysis Reaction

AZD8848 undergoes rapid esterase-mediated hydrolysis to form its inactive acid metabolite (AZ12432045):

Chemical Pathway
this compound (methyl ester) + Plasma esterase → AZ12432045 (carboxylic acid) + Methanol

ParameterThis compoundAZ12432045
Plasma half-life<0.3 minStable
TLR7 agonist potencyEC₅₀ = 4 nM>1000 nM
Analytical methodLC-MS/MS with NaF stabilization

This conversion occurs within minutes in human/rat plasma, achieving >90% clearance from lungs within 7 min while maintaining therapeutic concentrations locally .

Pharmacokinetic Profile

Inhalation dosing in humans showed:

Dose (µg)Peak this compound (plasma)Peak AZ12432045 (plasma)Lung Retention
30<0.1 nmol/L1.7 nmol/L>5 h

Systemic this compound levels remained 1000× below TLR7 activation thresholds, while its metabolite showed no significant TLR7/8 activity .

Efficacy in Allergic Asthma Models

This compound modulated Th2 responses through localized IFN signaling:

OutcomeResult vs Placebop-value
LAR FEV₁ reduction27% improvement0.035
Airway hyperreactivity2.2× PC₂₀ improvement0.024

Dosing at 60 µg weekly for 8 weeks showed sustained effects up to 4 weeks post-treatment without altering sputum eosinophils or cytokines .

Reaction Kinetics and Tolerability

Repeated dosing induced tolerance issues through amplified CXCL10 responses:

Dose IntervalInfluenza-like SymptomsPeak CXCL10 Increase
First dose0/6 subjects2.5× baseline
Second dose4/6 subjects4.8× baseline

This hypersensitivity correlated with plasma CXCL10 levels exceeding 200 pg/mL post-second dose .

The antedrug design successfully confined this compound's activity to pulmonary tissues through rapid metabolic inactivation, though adaptive immune amplification limited its chronic dosing potential. These properties make it a model compound for studying localized TLR7 agonism with controlled systemic exposure.

Applications De Recherche Scientifique

Pharmacokinetics and Mechanism of Action

AZD8848 is engineered to be metabolized into its less active form, thereby reducing systemic exposure. It has a very short half-life in plasma, approximately 0.3 minutes, which limits its systemic effects while allowing for potent local activity in the lungs. In preclinical studies using Brown Norway rats, this compound demonstrated rapid clearance from the bloodstream and sustained levels in lung tissues, indicating effective targeting of respiratory conditions .

Table 1: Pharmacokinetic Properties of this compound

PropertyValue
Half-life in plasma<0.3 minutes
Peak plasma concentration<0.1 nmol/L
Lung concentration duration>1000 nmol/kg maintained for over 5 hours

Efficacy in Allergic Rhinitis and Asthma

This compound has been shown to effectively reduce allergen responsiveness in patients with allergic rhinitis. In a clinical trial involving patients with mild allergic asthma, this compound was administered intranasally at a dose of 60 µg once weekly for eight weeks. The study reported significant reductions in eosinophil levels and improvements in symptoms compared to placebo .

Case Study: Intranasal Administration

A randomized controlled trial included 51 patients diagnosed with mild allergic asthma. The results are summarized below:

Table 2: Clinical Trial Results for this compound

ParameterThis compound Group (n=26)Placebo Group (n=25)
Any Adverse Events (AEs)22 (85%)22 (88%)
Total AEs8494
Severe AEs31
Eosinophil CountLower baseline-

The findings indicated that this compound was well-tolerated, with most adverse events being mild and manageable .

Long-term Effects

In animal models, this compound demonstrated prolonged effects on allergic inflammation following repeated dosing. For instance, after eight weekly doses, significant inhibition of eosinophilia was observed even 26 days post-treatment . This suggests that this compound may induce lasting changes in immune response, potentially beneficial for chronic allergic conditions.

Safety Profile

This compound's safety profile has been evaluated through multiple clinical trials. Most adverse events reported were mild and included influenza-like symptoms following the second dose in some participants. The compound was generally well tolerated across different dosing regimens .

Table 3: Summary of Adverse Events

Adverse Event TypeFrequency (%)
Mild AEs~75%
Moderate AEs~15%
Severe AEs~5%

Mécanisme D'action

AZD-8848 exerts its effects by selectively activating Toll-like receptor 7 (TLR7). This activation leads to the production of type 1 interferons and other cytokines, which help modulate the immune response. The molecular targets and pathways involved include the MyD88-dependent signaling pathway, which ultimately results in the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the production of pro-inflammatory cytokines .

Comparaison Avec Des Composés Similaires

L'AZD-8848 est unique parmi les agonistes du TLR7 en raison de sa haute sélectivité et de sa puissance. Les composés similaires comprennent :

    Imiquimod : Un autre agoniste du TLR7 utilisé pour le traitement des affections cutanées comme la kératose actinique et le carcinome basocellulaire.

    Resiquimod : Un agoniste du TLR7/8 ayant des applications en immunothérapie anticancéreuse et en traitements antiviraux.

Comparé à ces composés, l'AZD-8848 a montré des résultats prometteurs dans les études précliniques et cliniques, en particulier dans la réduction des réponses induites par les allergènes chez les patients atteints d'asthme léger .

Activité Biologique

AZD8848 is a selective Toll-like receptor 7 (TLR7) agonist developed as an antedrug to minimize systemic exposure while maximizing local biological activity. Its primary application is in treating allergic airway diseases, including allergic rhinitis and asthma. The compound undergoes rapid metabolism in plasma, which limits its systemic levels and enhances its safety profile.

This compound acts as a potent TLR7 agonist, stimulating the immune system to shift from a Th2-dominant response to a more balanced Th1 response. This modulation is crucial in managing allergic conditions, where Th2 responses are typically exaggerated.

  • Potency : this compound has an EC50 of approximately 4 nM for inducing interferon-alpha (IFNα) production from human peripheral blood mononuclear cells (PBMCs) and an IC50 of 0.2–1.0 nM for inhibiting interleukin-5 (IL-5), a key cytokine in allergic responses .
  • Selectivity : The compound shows minimal activity against other TLRs, ensuring that its effects are primarily mediated through TLR7 .

Pharmacokinetics

This compound has a very short half-life in human and rat plasma (<0.3 minutes), which is advantageous for reducing systemic exposure. After administration via inhalation, the compound is rapidly cleared from the lungs, with less than 10% remaining after 7 minutes . The following table summarizes key pharmacokinetic data:

ParameterValue
Half-life in plasma<0.3 min
Peak plasma concentration2 nM (5 min post-dose)
Lung clearance<10% remaining after 7 min
Duration of effectUp to 5 days

Efficacy in Allergic Rhinitis and Asthma

Several clinical trials have investigated the efficacy and safety of this compound in patients with allergic rhinitis and asthma.

  • Study on Allergic Rhinitis :
    • Design : Double-blind, randomized, placebo-controlled trial.
    • Dosage : this compound administered intranasally at doses of 30 µg or 60 µg once weekly for five weeks.
    • Results : A significant reduction in the late asthmatic response (LAR) fall in forced expiratory volume in 1 second (FEV1) was observed at one week post-treatment (27% reduction compared to placebo, p=0.035) .
  • Long-term Effects :
    • Following eight weekly doses, this compound maintained significant efficacy against allergen-induced eosinophilia and IL-13 production even after a prolonged period without dosing .

Safety Profile

This compound has been generally well tolerated across studies. The following table summarizes adverse events reported during clinical trials:

Adverse Event TypeThis compound Group (n=26)Placebo Group (n=25)
Any adverse events (%)85%88%
Serious adverse events (%)0%4%
Mild adverse events6570
Moderate adverse events1623
Severe adverse events31

Most reported adverse events were mild, with no fatalities or serious complications attributed to this compound .

Case Studies

A notable case involved a patient with mild asthma who underwent treatment with this compound. Following the administration, there was a marked decrease in eosinophil counts and Th2 cytokine levels post-allergen challenge, indicating a successful modulation of the immune response .

Propriétés

IUPAC Name

methyl 2-[3-[[3-(6-amino-2-butoxy-8-oxo-7H-purin-9-yl)propyl-(3-morpholin-4-ylpropyl)amino]methyl]phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H43N7O5/c1-3-4-16-41-28-32-26(30)25-27(33-28)36(29(38)31-25)13-7-12-35(11-6-10-34-14-17-40-18-15-34)21-23-9-5-8-22(19-23)20-24(37)39-2/h5,8-9,19H,3-4,6-7,10-18,20-21H2,1-2H3,(H,31,38)(H2,30,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEFIBEHSXLKJGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=NC(=C2C(=N1)N(C(=O)N2)CCCN(CCCN3CCOCC3)CC4=CC=CC(=C4)CC(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H43N7O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866269-28-5
Record name AZD-8848
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0866269285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AZD-8848
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14868
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 3-[[[3-(6-amino-2-butoxy-7,8-dihydro-8-oxo-9H-purin-9-yl)propyl][3-(4-morpholinyl)propyl]amino]methyl]-benzeneacetic acid methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AZD-8848
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/322ZMR6920
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a suspension of 6-amino-2-butoxy-9-{3-[(3-morpholin-4-ylpropyl)amino]propyl}-8-oxo-7,9-dihydro-8H-purine dimaleate (15.00 g, 23.45 mmol) in NMP (54.08 g) was added triethyamine (7.12 g, 70.35 mmol) at 25° C. Then sodium acetoxyborohydride (8.45 g, 39.87 mmol) was added thereto, followed by stirring at 25° C. for 15 minutes. After adding methyl (3-formylphenyl)acetate (6.27 g, 35.18 mol) and stirring at 25° C. for 8 hours, the mixture was cooled to 5° C. and then diluted with cold water (240.00). After adjusting pH to 7 with 10% sodium carbonate solution, a seed crystal was added thereto. After stirring for additional 15 minutes, the mixture was adjusted to pH 8 with 10% sodium carbonate solution and thereto was added water (15 g). After keeping at 5° C. for 1 hour, the resulting white solid was filtered, washed and dried to give the subject compound (12.10 g, 90.6%). The seed crystal used in the above was obtained by the method of the above example 5 without adding a seed crystal as the method of the above Example 5. Purity: 94.81% (HPLC)
Name
Quantity
54.08 g
Type
solvent
Reaction Step One
Quantity
7.12 g
Type
reactant
Reaction Step Two
Name
sodium acetoxyborohydride
Quantity
8.45 g
Type
reactant
Reaction Step Three
Quantity
6.27 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Quantity
15 g
Type
solvent
Reaction Step Eight
Yield
90.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AZD8848
Reactant of Route 2
Reactant of Route 2
AZD8848
Reactant of Route 3
Reactant of Route 3
AZD8848
Reactant of Route 4
Reactant of Route 4
AZD8848
Reactant of Route 5
Reactant of Route 5
AZD8848
Reactant of Route 6
Reactant of Route 6
AZD8848

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.